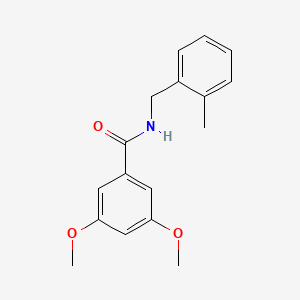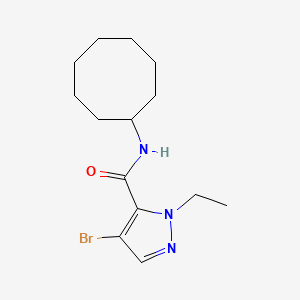
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as Clofibric acid, is a synthetic compound that belongs to the fibrate class of drugs. It is widely used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a reduction in plasma triglyceride and cholesterol levels.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid has various biochemical and physiological effects, including reducing plasma triglyceride and cholesterol levels, increasing high-density lipoprotein (HDL) cholesterol levels, and decreasing low-density lipoprotein (LDL) cholesterol levels. It also has anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid in lab experiments is its well-established mechanism of action and safety profile. It is also readily available and relatively inexpensive. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid in scientific research. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, further research is needed to better understand the anti-inflammatory and anticancer properties of N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid and its potential use in the treatment of these conditions.
In conclusion, N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid is a synthetic compound that has various biochemical and physiological effects. It has been extensively used in scientific research for its potential use in the treatment of hyperlipidemia, anti-inflammatory and anticancer properties. Its well-established mechanism of action and safety profile make it a valuable tool for lab experiments. Further research is needed to explore its potential use in the treatment of NAFLD, Alzheimer's disease, and other conditions.
Synthesemethoden
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid can be synthesized by the reaction of 4-chloro-2-methylphenylamine with 2,4-dimethylphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid has been extensively used in scientific research for its various biochemical and physiological effects. It has been studied for its potential use in the treatment of hyperlipidemia, a condition characterized by high levels of lipids in the blood. It has also been studied for its anti-inflammatory and anticancer properties.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-6-5-14(18)9-12(15)2/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMQVSDECZCIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)

![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)

